![molecular formula C14H22N2O B5616256 1-(2-methoxybenzyl)-4-methyl-1,4-diazepane](/img/structure/B5616256.png)
1-(2-methoxybenzyl)-4-methyl-1,4-diazepane
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Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including those with methoxybenzyl substituents, typically involves the condensation of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes under various reaction conditions. An efficient method described includes a solvent- and catalyst-free procedure which allows for the direct stereoselective synthesis of 1,4-diazepane derivatives (Sotoca, Constantieux, & Rodriguez, 2009).
Molecular Structure Analysis
The molecular structure of similar diazepane compounds has been studied through methods such as X-ray crystallography. These analyses reveal that compounds in this family can exhibit different conformations and packing patterns in the solid state, influenced by the presence of methoxy groups and the length of the carbon chain between the amine functionalities (Reglinski, Taylor, & Kennedy, 2004).
Chemical Reactions and Properties
Compounds like 1-(2-Methoxybenzyl)-4-methyl-1,4-diazepane participate in a variety of chemical reactions, reflecting their utility in synthetic chemistry. For instance, they can undergo cyclopropanation reactions with electron-poor alkenes or react with alcohols to yield alkyl formates. The reactivity can be influenced by substituents, as seen in the behavior of alkoxychlorocarbenes (Smith & Stevens, 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15-8-5-9-16(11-10-15)12-13-6-3-4-7-14(13)17-2/h3-4,6-7H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXBYGLHOQIADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-4-methyl-1,4-diazepane |
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